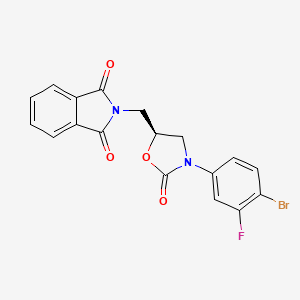

(S)-2-((3-(4-bromo-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione

Description

(S)-2-((3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione is a chiral small molecule featuring an isoindoline-1,3-dione core linked to a 2-oxooxazolidine ring substituted with a 4-bromo-3-fluorophenyl group. The stereochemistry at the 5-position of the oxazolidinone ring (S-configuration) is critical for its biological interactions and synthetic precision .

Properties

Molecular Formula |

C18H12BrFN2O4 |

|---|---|

Molecular Weight |

419.2 g/mol |

IUPAC Name |

2-[[(5S)-3-(4-bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione |

InChI |

InChI=1S/C18H12BrFN2O4/c19-14-6-5-10(7-15(14)20)21-8-11(26-18(21)25)9-22-16(23)12-3-1-2-4-13(12)17(22)24/h1-7,11H,8-9H2/t11-/m1/s1 |

InChI Key |

AISAWPUTZLBPJA-LLVKDONJSA-N |

Isomeric SMILES |

C1[C@@H](OC(=O)N1C2=CC(=C(C=C2)Br)F)CN3C(=O)C4=CC=CC=C4C3=O |

Canonical SMILES |

C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)CN3C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Biological Activity

(S)-2-((3-(4-bromo-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and features a unique combination of an isoindoline core and an oxazolidinone moiety. The presence of bromine and fluorine substituents on the phenyl ring enhances its chemical reactivity and biological activity potential .

Synthesis

The synthesis of this compound can be achieved through various methodologies, often involving the reaction of isoindoline derivatives with oxazolidinone precursors. The specific conditions and reagents used can significantly influence the yield and purity of the final product.

Anticancer Properties

Research has indicated that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For instance, derivatives of isoindoline have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Analgesic Activity

A study highlighted the analgesic properties of related isoindoline derivatives, demonstrating that certain compounds possess analgesic activity exceeding that of reference drugs like metamizole sodium. This suggests that this compound may also exhibit similar effects .

Anti-inflammatory Effects

Compounds sharing structural characteristics with this compound have been noted for their anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .

Case Studies

Case Study 1: Analgesic Activity Assessment

In a controlled study involving laboratory mice, a derivative structurally related to this compound was administered to evaluate its analgesic efficacy. Results indicated a significant reduction in pain response compared to control groups, supporting its potential as an analgesic agent.

| Compound | Analgesic Activity (Relative to Metamizole Sodium) |

|---|---|

| Isoindoline Derivative | 1.6 times higher activity |

| Control Group | Baseline activity |

Case Study 2: In Vivo Toxicity Studies

Acute toxicity studies conducted in vivo demonstrated low toxicity profiles for several isoindoline derivatives. The LD50 values were calculated using statistical methods, indicating a safe therapeutic window for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Analogous Compounds

The compound’s structure can be compared to derivatives sharing the isoindoline-1,3-dione or oxazolidinone moieties. Key analogs include:

(R/S)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione

- Structure: Lacks the 4-bromo-3-fluorophenyl substituent on the oxazolidinone ring.

- Synthesis : Synthesized via a chiral route involving (R)- or (S)-5-(chloromethyl)oxazolidin-2-one intermediates, achieving >99.5% enantiomeric excess (ee) using chiral HPLC .

(S)-2-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione

- Structure: Substitutes the 4-bromo-3-fluorophenyl group with a 3-fluoro-4-morpholinophenyl moiety.

- Implications : The morpholine ring introduces polarity and hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability compared to the bromo-fluoro analog .

2-[4-(3-Methyl-5-Thioxo-4-Phenyl-1,2,4-Triazolidin-3-yl)Phenyl]isoindoline-1,3-dione (Compound 13c)

Bioactivity and Functional Implications

- However, oxazolidinones are known for antimicrobial activity, and the bromo-fluoro substituents may enhance binding to bacterial ribosomes or modulate pharmacokinetics .

- Compound 13c : While bioactivity is unspecified, thioxo-triazolidine derivatives often exhibit antifungal or antitumor properties due to sulfur’s redox activity .

- Morpholinophenyl Analog: The morpholine group could improve water solubility, a common strategy in drug design to optimize bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.